HIPK2 Potency: 4.5-Fold Superior to TBID and >540-Fold Over SB203580
Protein kinase inhibitors 1 hydrochloride (A64) inhibits HIPK2 with an IC50 of 74 nM [1]. In contrast, the alternative HIPK2 inhibitor TBID exhibits an IC50 of 0.33 µM (330 nM) [2], representing a 4.5-fold potency advantage for A64. The historically misused HIPK2 tool SB203580 shows negligible inhibition (IC50 >40 µM) [2], underscoring the unsuitability of generic kinase inhibitors for HIPK2 studies.
| Evidence Dimension | HIPK2 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 74 nM |
| Comparator Or Baseline | TBID: 330 nM; SB203580: >40,000 nM |
| Quantified Difference | 4.5-fold more potent than TBID; >540-fold more potent than SB203580 |
| Conditions | In vitro kinase activity assay, ATP concentration 100 µM |
Why This Matters
Higher potency at HIPK2 enables lower working concentrations, reducing off-target engagement and improving assay signal-to-noise in cellular and biochemical experiments.
- [1] Miduturu CV, et al. High-throughput kinase profiling: a more efficient approach toward the discovery of new kinase inhibitors. Chem Biol. 2011 Jul 29;18(7):868-79. Table 1. View Source
- [2] Cozza G, et al. Synthesis and properties of a selective inhibitor of homeodomain-interacting protein kinase 2 (HIPK2). PLoS One. 2014 Feb 24;9(2):e89176. Table 1. View Source
